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molecular formula C16H26N4 B1400460 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline CAS No. 959795-70-1

4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline

Cat. No. B1400460
M. Wt: 274.4 g/mol
InChI Key: MSPNKVDLRJIFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324225B2

Procedure details

A suspension of 1-Methyl-4-[1-(4-nitro-phenyl)-piperidin-4-yl]-piperazine-(46 mg, 0.15 mmol) and Pd/C (10%, 8 mg) in MeOH (2 mL) is stirred at room temperature under H2 (balloon pressure) for 16 hours, then filtered through celite, washed with EtOAc, concentrated under reduced pressure to give 42 mg of the title compound as a light grey solid.
Quantity
46 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:8]2[CH2:13][CH2:12][N:11]([C:14]3[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][CH:15]=3)[CH2:10][CH2:9]2)[CH2:4][CH2:3]1>CO.[Pd]>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:8]2[CH2:13][CH2:12][N:11]([C:14]3[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=3)[CH2:10][CH2:9]2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
46 mg
Type
reactant
Smiles
CN1CCN(CC1)C1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
8 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature under H2 (balloon pressure) for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1CCN(CC1)C1CCN(CC1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 42 mg
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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